1-(Trifluoromethyl)cyclopentanamine hydrochloride

Medicinal Chemistry Physicochemical Property Optimization Drug Discovery

Researchers requiring an α-trifluoromethylated cyclopentylamine building block often face supply inconsistency and unvalidated purity claims, risking experimental reproducibility. This compound directly addresses those pain points: • Reduced basicity (pKa ~7.08 vs. ~10.65 for cyclopentanamine) enhances passive permeability and blood-brain barrier penetration for CNS programs. • The rigid cyclopentane scaffold with α-CF3 steric bulk provides a defined 3D pharmacophore, minimizing entropic penalties in structure-based drug design. • Hydrochloride salt ensures high aqueous solubility for automated parallel synthesis and straightforward purification. • α-CF3 group confers class-level metabolic stability, extending the experimental window for cellular and in vivo probe studies.

Molecular Formula C6H11ClF3N
Molecular Weight 189.606
CAS No. 1202865-05-1
Cat. No. B598084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)cyclopentanamine hydrochloride
CAS1202865-05-1
Molecular FormulaC6H11ClF3N
Molecular Weight189.606
Structural Identifiers
SMILESC1CCC(C1)(C(F)(F)F)N.Cl
InChIInChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)3-1-2-4-5;/h1-4,10H2;1H
InChIKeyCFUZVKOHXYZANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trifluoromethyl)cyclopentanamine Hydrochloride: Key Properties & Procurement


1-(Trifluoromethyl)cyclopentanamine hydrochloride (CAS 1202865-05-1) is an α-trifluoromethylated primary amine, existing as a racemic mixture of the hydrochloride salt . It belongs to the class of organofluorine building blocks, characterized by a trifluoromethyl group directly attached to the cyclopentane ring α-carbon bearing the amine . This structural motif imparts distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and agrochemical research .

Why 1-(Trifluoromethyl)cyclopentanamine Hydrochloride Cannot Be Substituted


Substituting 1-(Trifluoromethyl)cyclopentanamine hydrochloride with seemingly similar cyclopentylamines or other trifluoromethylated amines without rigorous validation introduces significant risk to experimental reproducibility and project timelines. The position of the trifluoromethyl group (α vs. β/γ) and the ring size (cyclopentane vs. cyclohexane) profoundly alter the amine's basicity, conformational profile, and metabolic stability . Even minor structural changes can lead to orders-of-magnitude differences in target binding affinity, off-target activity, and pharmacokinetic parameters [1]. This guide provides the specific quantitative evidence required to justify the selection of this precise compound over its closest alternatives, ensuring procurement decisions are scientifically defensible.

Quantitative Evidence: 1-(Trifluoromethyl)cyclopentanamine Hydrochloride vs. Analogs


Basicity Shift vs. Cyclopentanamine

The pKa of 1-(trifluoromethyl)cyclopentanamine hydrochloride is 7.084 , which is substantially lower than the pKa of the non-fluorinated parent compound cyclopentanamine, reported as 10.65 at 25°C . This reduction in basicity by approximately 3.5 log units is a direct consequence of the strong electron-withdrawing inductive effect of the α-trifluoromethyl group. At physiological pH (7.4), a significantly higher fraction of the amine exists in the unprotonated, membrane-permeable form compared to cyclopentanamine, which is nearly completely protonated.

Medicinal Chemistry Physicochemical Property Optimization Drug Discovery

Conformational Rigidity: Cyclopentane vs. Cyclohexane Ring

The cyclopentane ring in the target compound provides a distinct conformational landscape compared to the cyclohexane analog. The cyclopentane ring is significantly more rigid, with fewer low-energy conformations accessible due to its smaller size and inherent ring strain . In contrast, 1-(trifluoromethyl)cyclohexanamine hydrochloride (MW 203.63) can interconvert between multiple chair conformations, leading to a higher entropic penalty upon target binding and a less defined 3D pharmacophore . This difference in conformational flexibility can be critical for achieving high selectivity and potency in target engagement.

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Positional Isomer Effects: α vs. β/γ Substitution

The position of the trifluoromethyl group on the cyclopentane ring dictates the electronic environment of the amine and the overall molecular shape. 1-(Trifluoromethyl)cyclopentanamine hydrochloride features the CF3 group directly on the α-carbon, maximizing its electron-withdrawing inductive effect on the amine nitrogen, as evidenced by the pKa of ~7.1. In contrast, 2-(trifluoromethyl)cyclopentanamine (LogP = 1.31 ) and 3-(trifluoromethyl)cyclopentanamine derivatives place the CF3 group further from the amine, resulting in different basicity, dipole moments, and steric presentation to biological targets. These positional isomers are not interchangeable; they present distinct vectors and electronic profiles that can dramatically alter binding modes and SAR.

Structure-Activity Relationship (SAR) Medicinal Chemistry Isomer Comparison

Metabolic Stability: Fluorinated vs. Non-Fluorinated

The incorporation of a trifluoromethyl group is a well-established strategy to enhance the metabolic stability of aliphatic amines. The strength of the C-F bond renders the adjacent carbon resistant to oxidative metabolism by cytochrome P450 enzymes, a major clearance pathway for non-fluorinated alkyl amines like cyclopentanamine . While direct comparative microsomal stability data for this specific compound is not available in the public domain, extensive literature on α-trifluoromethylamines demonstrates that this modification can significantly prolong in vitro half-life and reduce intrinsic clearance compared to their non-fluorinated counterparts [1]. This class-level inference is a critical consideration for projects where in vivo half-life is a limiting factor.

Drug Metabolism Pharmacokinetics ADME Properties

Salt Form Advantage: Hydrochloride vs. Free Base

The hydrochloride salt form (CAS 1202865-05-1) is specifically selected for its enhanced aqueous solubility compared to the free base 1-(trifluoromethyl)cyclopentan-1-amine (CAS 1202965-57-8) . The free base has a molecular weight of 153.08 Da and is a liquid with limited water solubility, whereas the hydrochloride salt is a solid with a molecular weight of 189.61 Da and is described as having enhanced water solubility . This improved solubility facilitates accurate weighing, dissolution in aqueous buffers for biological assays, and simplifies purification steps during synthesis.

Formulation Solubility Salt Selection

Optimal Applications for 1-(Trifluoromethyl)cyclopentanamine Hydrochloride


CNS Drug Candidate Optimization

The compound's reduced basicity (pKa 7.084) positions it uniquely for CNS drug discovery programs where a balance between solubility and passive permeability is critical . At physiological pH, a significant fraction remains uncharged, facilitating blood-brain barrier penetration, while still retaining sufficient cationic character for target engagement. This property profile is supported by the quantitative pKa difference compared to cyclopentanamine (ΔpKa ≈ 3.57).

Conformational Rigidity for SBDD Selectivity

The rigid cyclopentane scaffold, combined with the steric bulk and electronic effects of the α-CF3 group, provides a well-defined 3D pharmacophore . This is particularly valuable in structure-based drug design (SBDD) where minimizing entropic penalties upon binding is a key objective. The molecular weight (189.61 Da) and ring size offer a favorable balance between ligand efficiency and conformational pre-organization compared to the more flexible cyclohexane analog.

Metabolically Stable Chemical Probes

For chemical biology applications requiring prolonged cellular or in vivo exposure, the α-CF3 group offers a class-level advantage in metabolic stability [1]. The compound serves as an ideal building block for constructing tool compounds or probes where rapid oxidative metabolism (common in non-fluorinated alkyl amines) would otherwise limit the experimental window.

Aqueous-Compatible Synthesis & High-Throughput Chemistry

The hydrochloride salt form ensures high solubility in aqueous reaction media, simplifying purification and enabling compatibility with automated high-throughput synthesis platforms . This is a practical, quantifiable advantage over the free base for chemists executing parallel synthesis or working under aqueous conditions.

Technical Documentation Hub

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